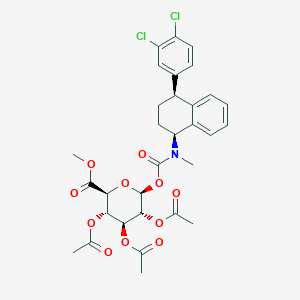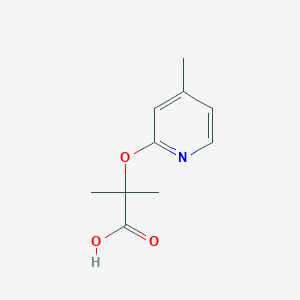
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole is a compound belonging to the phenylpiperazine family. It is an antipsychotic drug used primarily for the treatment of schizophrenia and other mood disorders . The compound is characterized by its unique structure, which includes a piperazine ring substituted by a butyl group and a 2,3-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole involves several steps. One common method includes the reaction of piperazine with 2,3-dichlorophenyl chloride under basic conditions to form 2,3-dichlorophenylpiperazine . This intermediate is then reacted with butyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenylpiperazine derivatives.
Medicine: Primarily used as an antipsychotic drug for treating schizophrenia and bipolar disorder.
Mechanism of Action
The mechanism of action of Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole involves its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors. This unique combination of activities helps to stabilize dopamine and serotonin levels in the brain, which is beneficial in treating mood disorders .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: Another antipsychotic with a similar mechanism of action.
Brilaroxazine: A phenylpiperazine derivative with potential antipsychotic properties.
FAUC-365: A compound with similar receptor binding profiles.
Uniqueness
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole is unique due to its specific receptor activity profile, which provides a balance between dopamine and serotonin modulation. This makes it particularly effective in treating a range of mood disorders with fewer side effects compared to other antipsychotics .
Properties
CAS No. |
1352492-04-6 |
|---|---|
Molecular Formula |
C37H45Cl4N5O2 |
Molecular Weight |
733.6 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C37H45Cl4N5O2/c38-30-7-5-9-32(36(30)40)44-22-18-42(19-23-44)15-1-2-17-46-34-27-29(13-11-28(34)12-14-35(46)47)48-26-4-3-16-43-20-24-45(25-21-43)33-10-6-8-31(39)37(33)41/h5-11,13,27H,1-4,12,14-26H2 |
InChI Key |
MDVSDUMHMWHQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)CCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)




![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)




